3-(1-Methoxyvinyl)thiophene
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Overview
Description
3-(1-Methoxyvinyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of a methoxyvinyl group in the 3-position of the thiophene ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyvinyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield this compound.
Another method involves the direct alkylation of 3-thiophenemethanol with methoxyvinyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxyvinyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methoxyvinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 3-(1-Hydroxyethyl)thiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
3-(1-Methoxyvinyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(1-Methoxyvinyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative with similar aromatic properties.
3-(1-Hydroxyvinyl)thiophene: A hydroxyl-substituted analog with different reactivity.
Uniqueness
3-(1-Methoxyvinyl)thiophene is unique due to the presence of the methoxyvinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C7H8OS |
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Molecular Weight |
140.20 g/mol |
IUPAC Name |
3-(1-methoxyethenyl)thiophene |
InChI |
InChI=1S/C7H8OS/c1-6(8-2)7-3-4-9-5-7/h3-5H,1H2,2H3 |
InChI Key |
ZSJAPQXUOUHNTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CSC=C1 |
Origin of Product |
United States |
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